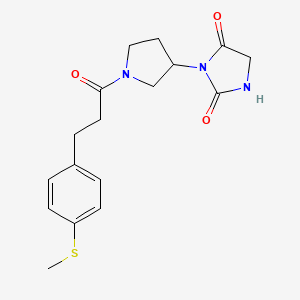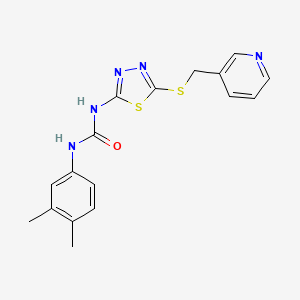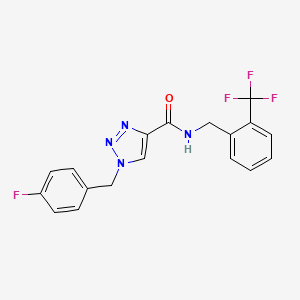
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is an intricate organic compound featuring a pyrrolidine ring and an imidazolidine-2,4-dione moiety, with a 4-(Methylthio)phenyl propanoyl substituent
Vorbereitungsmethoden
Synthetic Routes
One common synthetic route for 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione begins with the acylation of pyrrolidine with 3-(4-(Methylthio)phenyl)propanoic acid, followed by a cyclization reaction to form the imidazolidine-2,4-dione ring. The reaction typically involves the use of activating agents such as dicyclohexylcarbodiimide (DCC) in the presence of suitable solvents like dichloromethane.
Industrial Production Methods
On an industrial scale, the compound is often synthesized using similar methods but optimized for larger batch processes. Techniques such as solvent recycling, continuous flow synthesis, and catalytic processes can enhance efficiency and yield. Control of temperature, pressure, and pH are crucial for maximizing production while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is known to undergo several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to yield derivatives with altered functional groups using reagents such as lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various substituents at the phenyl moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Halogens (e.g., chlorine, bromine), nitrating agents
Major Products Formed
Depending on the reagents and conditions, the major products include sulfoxides, sulfones, reduced pyrrolidine derivatives, and various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its diverse reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound exhibits potential bioactivity, making it a candidate for drug discovery and development. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent due to its ability to modulate specific biochemical pathways.
Industry
In the industrial sector, the compound's stability and reactivity are advantageous for developing new materials, catalysts, and specialty chemicals. Its derivatives are explored for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism by which 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation. The molecular pathways typically involve inhibition of key signaling proteins, leading to reduced cellular activity or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(Methylthio)phenyl)propanoic acid: : This precursor shares the 4-(Methylthio)phenyl moiety but lacks the pyrrolidine and imidazolidine-2,4-dione rings.
Pyrrolidine-2,4-dione derivatives: : These compounds feature the pyrrolidine and imidazolidine-2,4-dione rings but differ in substituents at the phenyl position.
Uniqueness
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione stands out due to its specific combination of a methylthio-substituted phenyl ring, pyrrolidine, and imidazolidine-2,4-dione rings. This unique structure grants it distinctive reactivity and potential bioactivity, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-[1-[3-(4-methylsulfanylphenyl)propanoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24-14-5-2-12(3-6-14)4-7-15(21)19-9-8-13(11-19)20-16(22)10-18-17(20)23/h2-3,5-6,13H,4,7-11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDZITLCDWTRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2879012.png)
![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2879013.png)

![N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/new.no-structure.jpg)
![4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2879016.png)



![1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2879023.png)



![Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate](/img/structure/B2879031.png)

